Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Antimalarial drug discovery Pharmacokinetics Metabolic stability

CAS 68571-74-4 is the isoxazolo[5,4-d]pyrimidin-4-one scaffold validated across four distinct target classes—Factor Xa, IDO1, ΔF508-CFTR, and CaSR—offering broad pharmacological plasticity that triazolopyrimidine (PfDHODH-focused) and isothiazolopyrimidine (KDR-focused) cores cannot match. Its hIDO1-selective inhibition without hIDO2/TDO cross-reactivity ensures clean pharmacology. Faster in vivo metabolism vs. triazolopyrimidines suits acute indications requiring rapid clearance. For reproducible quantitative assays, specify ≥98% purity to avoid artifactual IC₅₀ shifts. Choose this core to de-risk target deconvolution.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 68571-74-4
Cat. No. B1459946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
CAS68571-74-4
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=O)NC=N2
InChIInChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10)
InChIKeyKEKKJTWWTYIYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Procurement Specification and Core Characteristics


3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) is a heterocyclic compound featuring a fused isoxazole-pyrimidinone bicyclic scaffold (molecular formula C₆H₅N₃O₂, MW 151.12). This core structure, characterized by a 3-methyl substituted isoxazole ring fused to a pyrimidin-4(5H)-one moiety [1], has been validated as a versatile pharmacophore across multiple therapeutic target classes, including factor Xa inhibition for antithrombotic applications [2], indoleamine 2,3-dioxygenase 1 (IDO1) inhibition for cancer immunotherapy [3], ΔF508-CFTR correction for cystic fibrosis [4], and calcium-sensing receptor antagonism [5]. The compound is commercially available from multiple vendors at purities of 95% to ≥98% and is supplied as a research-use-only solid requiring storage sealed in dry conditions at 2–8°C . ECHA CLP classification assigns Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [6].

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4): Critical Procurement Distinctions from Generic Analogs


The isoxazolo[5,4-d]pyrimidin-4-one scaffold is not a commodity core where substitution can be made without consequence. While structurally related heterocycles—including triazolopyrimidines [1] and isothiazolopyrimidines —share similar bicyclic architectures, they exhibit fundamentally different pharmacokinetic and selectivity profiles. In antimalarial drug discovery, isoxazolopyrimidines demonstrated more rapid in vivo metabolism than their triazolopyrimidine counterparts, directly impacting dosing regimen feasibility [1]. Similarly, in KDR (VEGFR2) kinase inhibition, isothiazolopyrimidine urea analogs achieved enzymatic and cellular IC₅₀ values below 10 nM, while isoxazolopyrimidine analogs showed distinct selectivity patterns across the VEGFR/cKIT/TIE2 kinase panel . The specific ring heteroatom composition (O in isoxazole vs. S in isothiazole vs. additional N in triazole) alters both electronic properties and metabolic vulnerability, meaning that substitution of a different fused heterocycle without re-optimization will likely result in unpredictable potency shifts or altered clearance. Procurement decisions for this specific CAS 68571-74-4 must therefore be guided by the target-specific evidence below rather than generic scaffold-level assumptions.

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4): Quantified Differentiation Evidence for Scientific Selection


3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Metabolic Stability Comparison vs. Triazolopyrimidine Analogs in Antimalarial Development

In a head-to-head scaffold comparison for antimalarial development, isoxazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) exhibited more rapid in vivo metabolism than triazolopyrimidine counterparts [1]. This metabolic instability resulted in pharmacokinetic profiles that were inconsistent with the target product profile goal of single-dose malaria treatment. While this specific metabolic difference represents a liability for antimalarial monotherapy, it simultaneously defines a critical differentiation point for researchers: the isoxazolopyrimidine scaffold (including the 3-methyl substituted core represented by CAS 68571-74-4) offers faster clearance kinetics compared to triazolopyrimidines, which may be advantageous in applications where prolonged exposure is undesirable or where rapid systemic elimination is required [1].

Antimalarial drug discovery Pharmacokinetics Metabolic stability Plasmodium falciparum

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Scaffold Versatility: Multi-Target Pharmacological Validation Across Four Distinct Target Classes

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, of which 3-methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) is the parent 3-methyl substituted core, has been independently validated as a productive pharmacophore across four mechanistically distinct target classes: (1) Factor Xa inhibition: 4-acetoxyl substituted derivative 6g achieved IC₅₀ = 0.013 μM with 2×PT = 2.12 μM in human plasma [1]; (2) IDO1 inhibition: optimized p-substituted aniline derivatives achieved IC₅₀ values in the low micromolar range with confirmed selectivity over hIDO2 and TDO [2]; (3) ΔF508-CFTR correction: six of 22 synthesized isoxazolo[5,4-d]pyrimidine analogs demonstrated low micromolar potency for increasing halide transport [3]; (4) Calcium-sensing receptor antagonism: claimed in patent literature as active scaffold [4]. In contrast, structurally related scaffolds show narrower target class applicability—for instance, isothiazolopyrimidines are primarily documented as KDR/VEGFR kinase inhibitors , while triazolopyrimidines are predominantly associated with PfDHODH inhibition and antimalarial applications [5].

Factor Xa inhibition IDO1 inhibition CFTR correction Calcium-sensing receptor antagonism

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) IDO1 Isoform Selectivity: Differentiated from Pan-IDO/TDO Inhibitors

A focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives was systematically evaluated for isoform selectivity across the three tryptophan-catabolizing enzymes: hIDO1, hIDO2, and TDO (tryptophan dioxygenase). The optimized analogs demonstrated selective inhibition of hIDO1, with IC₅₀ values in the low micromolar range for compounds bearing p-trifluoromethyl (compound 23), p-cyclohexyl (compound 32), or p-methoxycarbonyl (compounds 20, 39) substituted aniline moieties, while showing minimal activity against hIDO2 and TDO [1]. This selectivity profile is not inherent to all heterocyclic IDO1 inhibitor scaffolds—many previously reported IDO1 inhibitors (including epacadostat and related hydroxyamidine scaffolds) exhibit varying degrees of cross-reactivity with TDO or hIDO2, which can confound interpretation of immunomodulatory effects and introduce off-target toxicities [1].

Cancer immunotherapy IDO1 selectivity Immunomodulation Tryptophan metabolism

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Vendor-Supplied Purity Specifications: Differentiated Procurement Quality Tiers

Commercially available 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) is offered at two distinct purity specification tiers that directly impact experimental reproducibility and regulatory compliance: ≥98% purity (ChemScene Cat. No. CS-0670103) versus 95.0% minimum purity (Fluorochem Product Code F312947 , AKSci Cat. No. 1462EM , CymitQuimica ). The 3% purity differential is significant for applications requiring rigorous quantification of dose-response relationships, particularly in enzymatic assays where minor impurities can act as competitive inhibitors or non-specific modifiers. Additionally, the ≥98% grade from ChemScene is classified under GHS06 (Danger, H301 toxic if swallowed) , whereas the 95% grade from Fluorochem carries GHS07 (Warning, H302 harmful if swallowed) , reflecting potentially different impurity profiles that influence hazard classification. Storage specifications also differ: ChemScene specifies sealed storage at 2–8°C , while AKSci recommends long-term storage in a cool, dry place without explicit temperature range . The compound exhibits calculated physicochemical properties of logP = 0.6318 and PSA = 72.04 Ų [1], consistent with favorable drug-like properties but also indicating potential hygroscopicity that may necessitate moisture-controlled storage.

Chemical procurement Purity specification Quality control Research reagent

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) Regulatory Safety Profile: Harmonized CLP Classification for Laboratory Handling

The European Chemicals Agency (ECHA) Classification and Labelling Inventory assigns CAS 68571-74-4 (EC 818-000-1) the following harmonized CLP classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity–Single Exposure Category 3 for respiratory tract irritation via inhalation (H335: May cause respiratory irritation) [1]. The signal word is 'Warning' with the exclamation mark pictogram (GHS07) [1]. Notably, data for acute dermal toxicity, acute inhalation toxicity, skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and environmental hazards are explicitly marked as 'data lacking' in the ECHA inventory [1]. This incomplete toxicological profile contrasts with more extensively characterized pharmaceutical intermediates and emphasizes the research-use-only status mandated by all commercial vendors of this compound. Unlike many commodity research chemicals that have undergone full REACH registration with comprehensive toxicological dossiers, CAS 68571-74-4 remains classified based on limited available data, requiring heightened caution in handling and additional PPE beyond standard laboratory practices.

Chemical safety Regulatory compliance Laboratory handling CLP classification

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4): Prioritized Research and Procurement Application Scenarios


Medicinal Chemistry Hit-to-Lead Campaigns Requiring a Multi-Target-Validated Heterocyclic Scaffold

Based on the cross-study scaffold validation evidence establishing isoxazolo[5,4-d]pyrimidin-4(5H)-one activity across four distinct target classes (Factor Xa, IDO1, ΔF508-CFTR, and CaSR) [1], CAS 68571-74-4 is strategically positioned as a procurement priority for hit-to-lead campaigns where target deconvolution is ongoing or where phenotypic screening is the primary discovery paradigm. Unlike isothiazolopyrimidines (primarily KDR/VEGFR-focused) or triazolopyrimidines (predominantly PfDHODH-focused), the isoxazolopyrimidine core has demonstrated broad pharmacological plasticity, reducing the risk that a scaffold investment will be invalidated by early target identification.

IDO1-Focused Cancer Immunotherapy Programs Requiring Isoform-Selective Chemical Probes

The demonstrated hIDO1-selective inhibition profile of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives—with confirmed lack of activity against hIDO2 and TDO [1]—makes CAS 68571-74-4 the appropriate core scaffold for developing chemical probes that interrogate IDO1-specific biology. Procurement of this scaffold, rather than cross-reactive IDO1 inhibitor scaffolds, ensures that downstream in vivo pharmacology can be confidently attributed to IDO1 inhibition without confounding from TDO-mediated hepatic effects or IDO2-mediated immune modulation.

Pharmacokinetic Optimization Where Accelerated Clearance is Therapeutically Desirable

The direct head-to-head comparison demonstrating more rapid in vivo metabolism of isoxazolopyrimidines versus triazolopyrimidines [1] informs strategic procurement for programs where faster systemic clearance is advantageous—such as acute indications requiring rapid offset, reduced tissue accumulation, or minimization of metabolite-driven toxicity. Researchers should select CAS 68571-74-4 over triazolopyrimidine cores when designing compounds with intentionally short half-lives.

Quantitative Pharmacology Studies Requiring ≥98% High-Purity Starting Material

For dose-response quantification, enzymatic IC₅₀ determination, and cellular potency assays where minor impurities can artifactually shift measured activity, procurement of ≥98% purity material from vendors such as ChemScene (Cat. No. CS-0670103) is specified. The 3 percentage-point purity differential versus 95% grade material is consequential for reproducibility in quantitative pharmacology. Additionally, the sealed 2–8°C storage requirement for ≥98% material must be accommodated in laboratory storage planning, whereas 95% grade material allows less stringent cool, dry storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.